methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, triazole, and thiophene rings
Preparation Methods
The synthesis of METHYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with the thiophene derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the pyrazole ring can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
METHYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and triazole rings can bind to active sites, inhibiting or modulating the activity of the target. The sulfur atom in the thiophene ring may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds include other pyrazole, triazole, and thiophene derivatives. Compared to these, METHYL 2-[(2-{[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21ClN6O3S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
methyl 2-[[2-[[5-(4-chloro-1-methylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21ClN6O3S2/c1-6-25-15(14-11(19)7-24(4)23-14)21-22-18(25)29-8-12(26)20-16-13(17(27)28-5)9(2)10(3)30-16/h7H,6,8H2,1-5H3,(H,20,26) |
InChI Key |
XGFLBGGBNGPXME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.